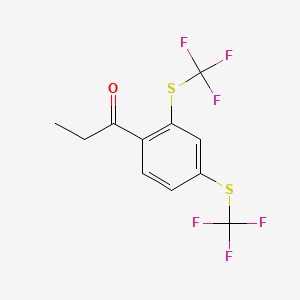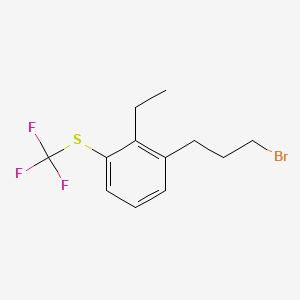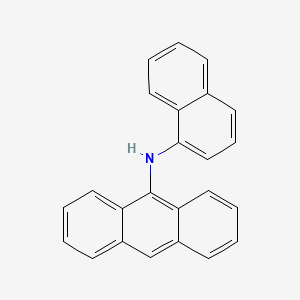
9-Anthracenamine, N-1-naphthalenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Anthracenamine, N-1-naphthalenyl-: is an organic compound with the molecular formula C24H17N . It is a derivative of anthracene and naphthalene, two polycyclic aromatic hydrocarbons. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenamine, N-1-naphthalenyl- typically involves the reaction of 9-anthracenamine with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of 9-Anthracenamine, N-1-naphthalenyl- may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-Anthracenamine, N-1-naphthalenyl- can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.
Reduction: This compound can also be reduced to form various amine derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can occur on the aromatic rings of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various amine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-Anthracenamine, N-1-naphthalenyl- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of aromaticity and electronic properties.
Biology: In biological research, this compound can be used as a fluorescent probe due to its ability to emit light when exposed to ultraviolet radiation. This property makes it useful in imaging and diagnostic applications.
Medicine: In medicine, derivatives of 9-Anthracenamine, N-1-naphthalenyl- are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require stable aromatic compounds.
Wirkmechanismus
The mechanism of action of 9-Anthracenamine, N-1-naphthalenyl- involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or nucleic acids, altering their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
9-Anthracenamine: A simpler derivative of anthracene.
1-Naphthylamine: A derivative of naphthalene.
Anthracene: A polycyclic aromatic hydrocarbon.
Naphthalene: Another polycyclic aromatic hydrocarbon.
Uniqueness: What sets 9-Anthracenamine, N-1-naphthalenyl- apart from these similar compounds is its combined structure, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with other molecules.
Eigenschaften
CAS-Nummer |
101228-53-9 |
|---|---|
Molekularformel |
C24H17N |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-naphthalen-1-ylanthracen-9-amine |
InChI |
InChI=1S/C24H17N/c1-4-12-20-17(8-1)11-7-15-23(20)25-24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16,25H |
InChI-Schlüssel |
XMNYULMIIKXPGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


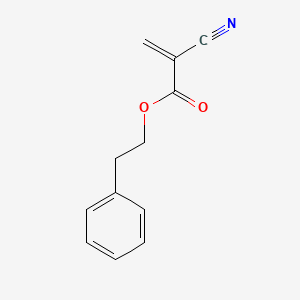



![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
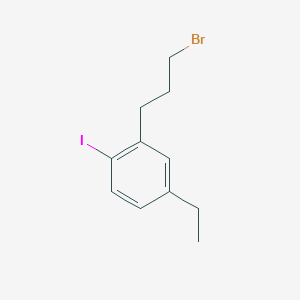


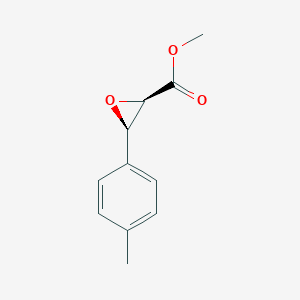


![2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride](/img/structure/B14070172.png)
